molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9

2,3-Dihydroisoginkgetin

Cat. No.: B157436
CAS No.: 828923-27-9
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-MHZLTWQESA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3-Dihydroisoginkgetin is C32H24O10 . The molecular weight is 568.5 g/mol . The IUPAC name is 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 568.5 g/mol and a molecular formula of C32H24O10 .

Relevant Papers One relevant paper is “New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes” by Cheng KT, et al . This paper discusses the role of this compound as a tyrosinase inhibitor .

Scientific Research Applications

Inhibition of Pre-mRNA Splicing

2,3-Dihydroisoginkgetin has been identified as a potent inhibitor of pre-mRNA splicing. This property makes it a significant tool in studying the mechanisms of gene expression and splicing. Isoginkgetin inhibits splicing in both in vivo and in vitro settings at micromolar concentrations. Its ability to prevent the stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein, leading to the accumulation of the prespliceosomal A complex, demonstrates its potential as a therapeutic agent, particularly in cancer treatment where splicing inhibition could be beneficial (O'Brien et al., 2008).

Enhancement of Adiponectin Secretion

Research has shown that this compound can enhance adiponectin secretion from differentiated adiposarcoma cells. This process involves the activation of AMP-activated protein kinase (AMPK) in adipocytes, suggesting a novel mechanism for the regulation of adiponectin, which is different from other known modulators. Elevated adiponectin levels are associated with increased insulin sensitivity, indicating potential applications of this compound in the treatment of metabolic diseases such as type 2 diabetes and obesity (Liu et al., 2007).

Properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides?

A1: this compound has been identified as a constituent of Metasequoia glyptostroboides leaves. [, ] It was first reported as a new compound in this plant species by L. Nowakowska in their 1983 study. []

Q2: Are there any studies on the isolation and purification of this compound from Metasequoia glyptostroboides?

A2: While the provided abstracts confirm the presence of this compound in Metasequoia glyptostroboides [, ], they do not offer specific details about the isolation and purification methods used. Further research in full-text articles or other publications is necessary to answer this question comprehensively.

Q3: The provided research mentions other flavonoids present in Metasequoia glyptostroboides. Could there be synergistic effects between this compound and these compounds?

A3: The research indicates the presence of various flavonoids, including ginkgetin, bilobetin, and others, alongside this compound. [] While potential synergistic effects between these compounds are plausible, the provided abstracts do not offer insights into such interactions. Further research is needed to investigate this possibility.

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